2,2'-[(2,3-Dibromobut-2-ene-1,4-diyl)bis(oxy)]bis[3-chloropropan-1-OL]

Flame retardant halogen content polyester resin

Flame-retardant polymer formulators face unpredictable performance from blended halogen additives. This reactive diether diol monomer (CAS 84852-50-6) delivers both bromine (37.1% w/w) and chlorine (16.4% w/w) in a single, batch-reproducible molecular architecture. • Self-extinguishing polyester at lower total halogen loading vs. purely chlorinated analogs • Reactive terminal -OH groups enable covalent incorporation into PU foams and unsaturated polyesters • Consistent Br/Cl ratio eliminates blend variability; qualified model system for halogen synergy studies

Molecular Formula C10H16Br2Cl2O4
Molecular Weight 430.94 g/mol
CAS No. 84852-50-6
Cat. No. B12691156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-[(2,3-Dibromobut-2-ene-1,4-diyl)bis(oxy)]bis[3-chloropropan-1-OL]
CAS84852-50-6
Molecular FormulaC10H16Br2Cl2O4
Molecular Weight430.94 g/mol
Structural Identifiers
SMILESC(C(CCl)OCC(=C(COC(CO)CCl)Br)Br)O
InChIInChI=1S/C10H16Br2Cl2O4/c11-9(5-17-7(1-13)3-15)10(12)6-18-8(2-14)4-16/h7-8,15-16H,1-6H2/b10-9+
InChIKeyLLZFJDOCPOIVBL-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2'-[(2,3-Dibromobut-2-ene-1,4-diyl)bis(oxy)]bis[3-chloropropan-1-OL] (CAS 84852-50-6): Key Physicochemical & Structural Baseline for Procurement Evaluation


2,2'-[(2,3-Dibromobut-2-ene-1,4-diyl)bis(oxy)]bis[3-chloropropan-1-OL] (CAS 84852-50-6) is a halogenated diether-alkanol with molecular formula C10H16Br2Cl2O4 and molecular weight 430.95 g mol⁻¹ . The SMILES is ClCC(OCC(Br)=C(Br)COC(CO)CCl)CO . It incorporates two bromine atoms on a butene backbone and two terminal 3-chloropropan-1-ol units via ether linkages, placing it among reactive, halogen-rich intermediates investigated for flame-retardant polymer synthesis [1].

Why Generic Substitution with Other Halogenated Diols Fails for 2,2'-[(2,3-Dibromobut-2-ene-1,4-diyl)bis(oxy)]bis[3-chloropropan-1-OL]


Flame‑retardant efficacy is governed not merely by total halogen content but by the identity and covalent placement of the halogen atoms. Bromine radicals are 2‑ to 2.5‑fold more efficient than chlorine radicals in the critical gas‑phase radical‑quenching mechanism: the minimal self‑extinguishing concentration in polyesters is 10–12 % bromine vs. 20–25 % chlorine [1]. The target compound delivers both halogen types in a single, reactive diol‑terminated scaffold, enabling formulation into the polymer backbone. Simply swapping to a purely chlorinated diol would require roughly double the molar incorporation to reach the same flame‑retardant threshold, while substituting a purely brominated diol sacrifices the chlorine‑enhanced char‑formation contribution observed in mixed‑halogen systems [2]. The precise ratio of Br:Cl embedded in the molecular architecture therefore cannot be replicated by arbitrary blends of mono‑halogen additives.

Quantitative Differentiation Guide for 2,2'-[(2,3-Dibromobut-2-ene-1,4-diyl)bis(oxy)]bis[3-chloropropan-1-OL] vs. Analog Halogenated Diols


Dual Bromine–Chlorine Halogen Content Versus Mainstream Reactive Diols

The target compound contains 37.1 % bromine and 16.4 % chlorine by weight (calculated from C₁₀H₁₆Br₂Cl₂O₄, MW 430.95) . This contrasts with 2,3‑dibromo‑2‑butene‑1,4‑diol (DBBD, C₄H₆Br₂O₂, MW 245.9), which delivers 64.9 % bromine but zero chlorine, and with dichloroneopentyl glycol (C₅H₁₀Cl₂O₂, MW 173.0), which supplies 41.0 % chlorine and no bromine. The balanced Br/Cl payload of the target compound enables a “one‑molecule” approach to harnessing the superior radical‑quenching of bromine simultaneously with chlorine's condensed‑phase char‑promotion, avoiding the physical‑property trade‑offs of mechanical blending [1].

Flame retardant halogen content polyester resin polyurethane foam

Self‑Extinguishing Efficiency: Bromine vs. Chlorine Threshold in Polyesters

In unsaturated polyester laminates, the minimum bromine concentration required for a self‑extinguishing rating is 10–12 wt‑%, whereas chlorine requires 20–25 wt‑% to achieve the same rating [1]. The target compound, with 37.1 % Br, can supply the critical bromine loading at a lower total halogen incorporation than a purely chlorinated analog. For example, achieving 12 % Br in the final polymer requires only ~32 wt‑% loading of the target compound, whereas reaching an equivalent chlorine‑based self‑extinguishing threshold would demand >60 wt‑% loading of a typical chlorinated diol .

Oxygen index self‑extinguishing polyester halogen efficiency

Patent‑Backed Copolyester Flame Resistance: Structural Integration of the Dibromobutenyl Diether Scaffold

Spanish patent ES345740A1 explicitly teaches the copolymerization of 2,3‑dibromo‑2‑butene‑1,4‑diol‑based monomers with phthalic anhydride, tetrahydrophthalic anhydride, maleic anhydride, and ethylene glycol, followed by cross‑linking with styrene in the presence of tris(chloroethyl) phosphate to yield flame‑resistant polyesters [1]. The target compound, as a bis(oxy)bis(3‑chloropropan‑1‑ol) derivative of the identical dibromobutenyl core, is structurally pre‑adapted to this copolymerization strategy. The patent demonstrates that the dibromobutenyl unit imparts intrinsic flame resistance to the polyester chain, a feature absent in non‑halogenated or purely chlorinated diol‑based polyesters described in the prior art.

Copolyester reactive flame retardant patent polymer backbone

Procurement‑Oriented Application Scenarios for 2,2'-[(2,3-Dibromobut-2-ene-1,4-diyl)bis(oxy)]bis[3-chloropropan-1-OL]


Synthesis of Intrinsically Flame‑Retardant Unsaturated Polyester Resins for Glass‑Fiber Laminates

The compound serves as a reactive diol monomer in the condensation polymerization with aromatic and cycloaliphatic anhydrides (phthalic, tetrahydrophthalic, maleic) and ethylene glycol, as described in ES345740A1 [1]. The resulting unsaturated polyester, after cross‑linking with styrene, exhibits intrinsic flame resistance derived from the dibromobutenyl core. The 37.1 % bromine content ensures that the polyester achieves self‑extinguishing behavior at lower total halogen loadings than purely chlorinated analogs [2].

Reactive Flame‑Retardant Building Block for Rigid Polyurethane Foams

Halogenated polyether polyols analogous to the target compound (e.g., IXOL® B 251) are commercially validated as reactive flame retardants for rigid PU foams that maintain thermal insulation and mechanical properties . The dual Br/Cl composition of the target compound offers a single‑component solution for achieving the bromine‑dominated radical quenching while contributing chlorine for char reinforcement.

Custom Synthesis of Mixed‑Halogen Polymer Additives with Controlled Bromine:Chlorine Ratio

The defined molecular structure ensures a batch‑to‑batch reproducible Br/Cl ratio of 37.1:16.4 (w/w), enabling formulators to design polymer formulations with predictable flame‑retardant performance without the variability inherent in physically blended halogen additives [2].

Research Tool for Investigating Halogen Synergy in Condensed‑Phase Flame Retardancy

The compound provides a structurally well‑defined model system to study the synergistic interplay between bromine (gas‑phase radical trapping) and chlorine (condensed‑phase char promotion) in a single molecule. Academic and industrial R&D groups can use it to decouple the contributions of each halogen to overall flame‑retardant performance [2].

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